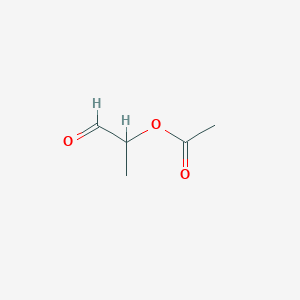
Rose oxide
Overview
Description
Rose oxide: is an organic compound belonging to the pyran class of monoterpenes. It is a fragrance chemical found in roses and rose oil, contributing to the characteristic floral scent. This compound also plays a role in the flavor of certain fruits, such as lychee, and wines like Gewürztraminer . The compound exists in both cis and trans isomers, each with (+) and (−) stereoisomers, but only the (−)-cis isomer is responsible for the typical rose fragrance .
Mechanism of Action
Target of Action
Rose oxide primarily targets the serotonergic pathway . This pathway involves serotonin, a key neurotransmitter that helps regulate mood, social behavior, appetite, digestion, sleep, memory, and sexual desire. The modulation of this pathway suggests that this compound may have potential antidepressant activity .
Mode of Action
The mode of action of this compound involves its interaction with receptors in the serotonergic pathway . Docking data suggest that this compound can bind to these receptors, potentially modulating the pathway and exerting an antidepressant effect .
Biochemical Pathways
This compound is an organic compound of the pyran class of monoterpenes . It’s synthesized through two divergent pathways: the 2-C-Methyl-D-Erythritol-4-Phosphate (MEP) pathway, which is mainly located in plastids and is responsible for the production of mono- and diterpenes, and the mevalonate (MVA) pathway, which is mainly located in the cytosol, endoplasmic reticulum, and peroxisomes .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it could be used orally, as it has good intestinal absorption . It also has regular hepatic metabolism and low toxicity, making it similar to pharmacological compounds . These properties impact the bioavailability of this compound, influencing how much of the compound reaches its target sites in the body.
Result of Action
The primary result of this compound’s action is its potential antidepressant activity . Treatment with this compound was able to decrease the immobility time of animals in behavioral tests, suggesting an antidepressant effect . Additionally, this compound has been reported to possess anti-inflammatory activity, associated with its ability to inhibit IL-1β production .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in roses can be affected by the specific variety of rose, the geographical location, and the cultivation practices . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
Rose oxide plays a significant role in biochemical reactions, particularly in the fragrance and flavor industries. It is synthesized from citronellol through a process known as photooxygenation. In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, the biotransformation of citronellol into this compound can be mediated by microbes, which involves specific enzymes that facilitate this conversion . These interactions are crucial for the eco-friendly synthesis of this compound under mild conditions, making it a valuable compound in biotechnological applications.
Cellular Effects
This compound influences various cellular processes, particularly in aromatic plants. It affects cell function by modulating cell signaling pathways and gene expression related to fragrance production. In rose-scented geraniums, this compound is a key component that enhances the production of essential oils, thereby influencing cellular metabolism and the overall fragrance profile of the plant . Additionally, this compound’s interaction with specific proteins and enzymes in the cells contributes to its role in the biosynthesis of aromatic compounds.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme activation, and changes in gene expression. This compound exerts its effects by binding to specific receptors and enzymes involved in the biosynthesis of aromatic compounds. This binding leads to the activation of pathways that enhance the production of essential oils. Additionally, this compound can modulate gene expression by interacting with transcription factors that regulate the biosynthesis of fragrance molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under mild conditions, making it suitable for long-term applications in fragrance production. Prolonged exposure to light and heat can lead to the degradation of this compound, affecting its efficacy in biochemical reactions . In vitro and in vivo studies have demonstrated that this compound maintains its fragrance properties over extended periods, provided it is stored under optimal conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and is well-tolerated. At high doses, this compound can exhibit toxic effects, including adverse reactions in the liver and kidneys. Studies have shown that there is a threshold effect, where the beneficial properties of this compound are observed at specific concentrations, beyond which toxic effects become prominent . It is essential to determine the optimal dosage to maximize the benefits of this compound while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the biosynthesis of aromatic compounds. It interacts with enzymes such as geraniol synthase, which plays a crucial role in the conversion of citronellol to this compound. Additionally, this compound influences metabolic flux by modulating the levels of metabolites involved in fragrance production . The presence of cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is essential for the enzymatic reactions that lead to the synthesis of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound to various cellular compartments where it exerts its effects. The localization and accumulation of this compound in specific tissues are crucial for its role in fragrance production. For instance, in rose-scented geraniums, this compound is predominantly localized in the glandular trichomes, where it contributes to the overall fragrance profile .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the plastids and cytosol of aromatic plants, where it participates in the biosynthesis of essential oils. Targeting signals and post-translational modifications direct this compound to specific compartments, ensuring its proper function in fragrance production. The presence of this compound in these compartments enhances the production of aromatic compounds, contributing to the overall fragrance profile of the plant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rose oxide can be synthesized through the photooxygenation of citronellol, which produces an allyl hydroperoxide intermediate. This intermediate is then reduced with sodium sulfite to form a diol, which undergoes ring-closure with sulfuric acid to yield both cis and trans isomers of this compound . Another method involves the radical peroxidation of β-citronellol using hypervalent iodine reagent iodosylbenzene at mild temperatures .
Industrial Production Methods: Industrial production of this compound typically follows the photooxygenation route due to its efficiency and scalability. Recent advancements have also explored biotechnological methods, such as the biotransformation of citronellol into this compound using microbes .
Chemical Reactions Analysis
Types of Reactions: Rose oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Rose oxide is widely used in the fragrance industry due to its pleasant floral scent. It is a key component in perfumes and scented products .
Biology: In biological research, this compound has been studied for its potential antidepressant properties. It is believed to influence serotonergic pathways, which are involved in mood regulation .
Medicine: this compound’s potential therapeutic effects, such as its antidepressant activity, make it a compound of interest in medical research .
Industry: Beyond its use in fragrances, this compound is also utilized in the flavor industry to enhance the taste of certain foods and beverages .
Comparison with Similar Compounds
Citronellol: A precursor in the synthesis of rose oxide, citronellol is also a monoterpene with a floral scent.
Geraniol: Another monoterpene found in rose oil, geraniol has a similar floral fragrance but differs in its chemical structure.
Linalool: A terpene alcohol with a floral scent, commonly found in lavender and other aromatic plants.
Uniqueness: this compound is unique due to its specific isomeric form, the (−)-cis isomer, which is responsible for the characteristic rose fragrance. This sets it apart from other similar compounds that may have different olfactory properties .
Properties
IUPAC Name |
4-methyl-2-(2-methylprop-1-enyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCBTSFUTPZVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051771 | |
| Record name | 4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless mobile liquid, powerful, distinctive geranium top note | |
| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
86.00 °C. @ 20.00 mm Hg | |
| Record name | Rose oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
764 mg/L @ 20 °C (exp), Slightly soluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | Rose oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.873-0.877 | |
| Record name | Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
16409-43-1 | |
| Record name | Rose oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16409-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rose oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-4-methyl-2-(2-methylprop-1-enyl)pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rose oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)
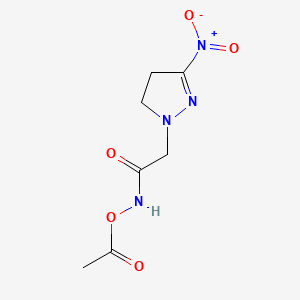
![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)
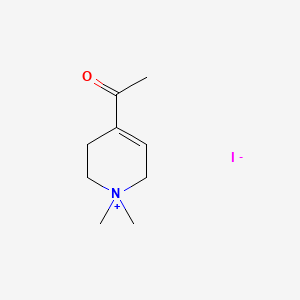
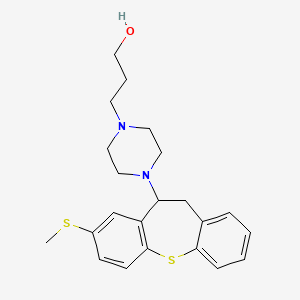


![1-[3,5-Bis(1-hydroxyethyl)phenyl]ethanol](/img/structure/B1217820.png)
![2-amino-4-(2-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217823.png)
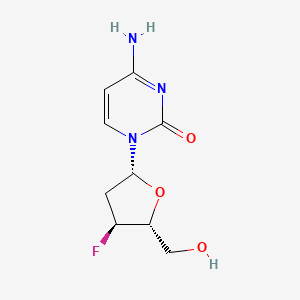
![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)
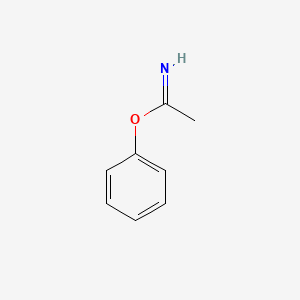
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1217829.png)
